molecular formula C19H14FN3O2 B4973080 2-fluoro-N-{2-[(2-pyridinylamino)carbonyl]phenyl}benzamide

2-fluoro-N-{2-[(2-pyridinylamino)carbonyl]phenyl}benzamide

Cat. No. B4973080
M. Wt: 335.3 g/mol
InChI Key: FCGSVRUOAZYCEN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-fluoro-N-{2-[(2-pyridinylamino)carbonyl]phenyl}benzamide, also known as PF-3084014, is a small molecule inhibitor that targets the protein kinase called PDK1. PDK1 is a key regulator of the PI3K/Akt/mTOR signaling pathway, which is involved in cell growth, differentiation, and survival. The inhibition of PDK1 by PF-3084014 has shown promising results in preclinical studies for the treatment of cancer and other diseases.

Mechanism of Action

2-fluoro-N-{2-[(2-pyridinylamino)carbonyl]phenyl}benzamide binds to the ATP-binding site of PDK1 and inhibits its activity. This leads to downstream inhibition of the PI3K/Akt/mTOR pathway, which is involved in cell growth and survival. The inhibition of this pathway can induce cell death in cancer cells and prevent their proliferation.
Biochemical and physiological effects:
This compound has been shown to induce apoptosis (programmed cell death) in cancer cells. It also inhibits the migration and invasion of cancer cells, which are important processes involved in metastasis. In addition, this compound has been shown to enhance the efficacy of other cancer treatments, such as chemotherapy and radiation therapy.

Advantages and Limitations for Lab Experiments

2-fluoro-N-{2-[(2-pyridinylamino)carbonyl]phenyl}benzamide has several advantages for use in lab experiments. It is a small molecule inhibitor that can be easily synthesized and modified for improved efficacy. It has also shown promising results in preclinical models for the treatment of cancer and other diseases. However, there are also some limitations to its use in lab experiments. This compound may have off-target effects on other kinases, which can affect the interpretation of results. In addition, its efficacy and safety in humans have not been fully established.

Future Directions

There are several future directions for the research and development of 2-fluoro-N-{2-[(2-pyridinylamino)carbonyl]phenyl}benzamide. One direction is to further investigate its efficacy in combination with other cancer treatments, such as immunotherapy. Another direction is to study its potential applications in other diseases, such as diabetes and neurological disorders. Additionally, further research is needed to fully understand its mechanism of action and potential side effects in humans.

Synthesis Methods

2-fluoro-N-{2-[(2-pyridinylamino)carbonyl]phenyl}benzamide can be synthesized through a multi-step process involving the reaction of various reagents and solvents. The detailed synthesis method has been published in scientific literature and involves the use of specialized equipment and techniques.

Scientific Research Applications

2-fluoro-N-{2-[(2-pyridinylamino)carbonyl]phenyl}benzamide has been extensively studied in preclinical models for its potential therapeutic applications. It has shown efficacy in inhibiting tumor growth in various cancer types, including breast, lung, and pancreatic cancer. This compound has also been shown to enhance the efficacy of other cancer treatments, such as chemotherapy and radiation therapy.

properties

IUPAC Name

2-[(2-fluorobenzoyl)amino]-N-pyridin-2-ylbenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H14FN3O2/c20-15-9-3-1-7-13(15)18(24)22-16-10-4-2-8-14(16)19(25)23-17-11-5-6-12-21-17/h1-12H,(H,22,24)(H,21,23,25)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FCGSVRUOAZYCEN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(=O)NC2=CC=CC=N2)NC(=O)C3=CC=CC=C3F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H14FN3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

335.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

2 [ug/mL] (The mean of the results at pH 7.4)
Record name SID47201313
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

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